O,O'-Fluorecein dibenzyl ether
CAS No.:
Cat. No.: VC13694707
Molecular Formula: C34H24O5
Molecular Weight: 512.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H24O5 |
|---|---|
| Molecular Weight | 512.5 g/mol |
| IUPAC Name | 3',6'-bis(phenylmethoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one |
| Standard InChI | InChI=1S/C34H24O5/c35-33-27-13-7-8-14-28(27)34(39-33)29-17-15-25(36-21-23-9-3-1-4-10-23)19-31(29)38-32-20-26(16-18-30(32)34)37-22-24-11-5-2-6-12-24/h1-20H,21-22H2 |
| Standard InChI Key | LYWNSPDXNHMURG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
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IUPAC Name: 3',6'-Bis(phenylmethoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one .
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SMILES Notation: C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OCC6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 .
Structural Features
The molecule consists of a spiroxanthene core with two benzyl ether substituents (Figure 1). The rigid spiro structure contributes to its fluorescence properties, while the ether linkages enhance solubility in non-polar solvents .
Table 1: Key Structural Descriptors
Synthesis and Preparation
Catalytic Etherification
The benzyl ether groups are introduced via nucleophilic substitution or dehydration reactions. A graphene oxide-catalyzed method for dibenzyl ether synthesis from benzyl alcohol (60–80% yield) is reported, which may be adaptable for this compound .
Spirocycle Formation
The spiroxanthene core is synthesized through acid-catalyzed cyclization of substituted resorcinol derivatives, followed by oxidation to form the ketone group .
Key Reaction Conditions:
Physicochemical Properties
Solubility and Partitioning
Spectral Properties
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Fluorescence: Excitation/Emission maxima in the visible range (λ ≈ 490 nm, λ ≈ 520 nm), typical of fluorescein derivatives .
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UV-Vis Absorption: Strong absorption at 450–500 nm due to extended conjugation .
Table 2: Drug-Likeness Parameters
Applications and Functional Utility
Fluorescent Probes
The compound’s xanthene core enables use in bioimaging. Similar structures, like fluorescein dibenzoate, are employed in cellular staining .
Photodynamic Therapy (PDT)
Diphenyl ether derivatives (e.g., oxyfluorfen) exhibit light-activated herbicidal activity . By analogy, O,O'-Fluorescein dibenzyl ether may serve as a photosensitizer in PDT .
Material Science
Benzyl ethers are utilized as plasticizers . The rigid structure of this compound could stabilize polymers under thermal stress .
Analytical Characterization
Chromatography
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HPLC: C18 column, acetonitrile/water gradient (retention time: 12.4 min) .
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GC-MS: Characteristic fragments at m/z 198 (dibenzyl ether) .
Spectroscopic Methods
Future Research Directions
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